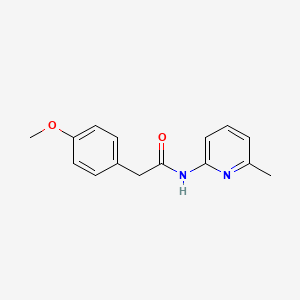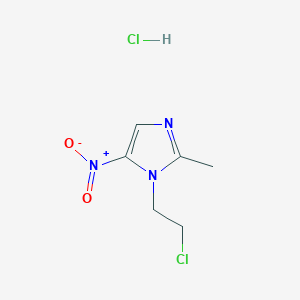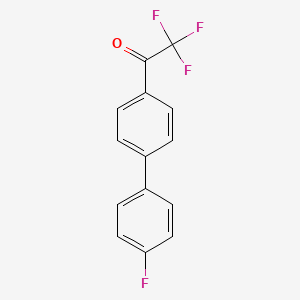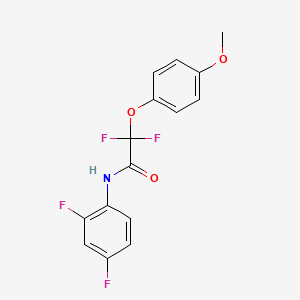
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one" is a synthetic organic molecule characterized by its distinct chemical structure. Known for its utility in various fields of scientific research, this compound possesses unique chemical and physical properties that make it a subject of interest in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one can be achieved through a multi-step organic synthesis. One potential route involves the initial formation of the pyrrolidine ring, followed by the introduction of the 3-bromopyridin-2-yloxy group. This is typically achieved through a nucleophilic substitution reaction, where the pyrrolidine is reacted with 3-bromopyridin-2-ol under basic conditions.
The final step involves the attachment of the 4-chlorophenoxy and the 2-methylpropan-1-one groups. This can be accomplished via a Friedel-Crafts acylation reaction, utilizing an acyl chloride derivative of 4-chlorophenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound would follow similar synthetic routes, with optimizations to enhance yield and efficiency. This includes the utilization of continuous flow reactors and the implementation of more environmentally friendly reagents and solvents. Process intensification and automation play a significant role in scaling up the production while maintaining the quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the 2-methylpropan-1-one moiety. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the alcohol groups to ketones or aldehydes.
Reduction: : Reduction reactions can also occur, mainly involving the nitro group if present in similar compounds. Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions are possible, especially with the bromine atom on the pyridinyl ring. Reagents like sodium hydroxide or sodium methoxide can induce substitution to replace the bromine with a nucleophile.
Major Products Formed from These Reactions
Oxidation: : Conversion to corresponding ketones or aldehydes.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new chemical entities.
Biology
In biological research, this compound has potential applications as a ligand in receptor binding studies. Its interaction with specific biological targets can help elucidate the mechanisms of action of various biological processes.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Its structural features are investigated for activity against various diseases, including cancer, inflammatory conditions, and neurological disorders.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical reactivity allows for modifications that enhance the properties of these materials.
Mécanisme D'action
Molecular Targets and Pathways Involved
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the 3-bromopyridin-2-yloxy and 4-chlorophenoxy moieties facilitates binding to these targets, influencing biological pathways. The exact mechanism of action involves the modulation of these pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(4-Chloropyridin-2-yloxy)pyrrolidin-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one
1-(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-bromophenoxy)-2-methylpropan-1-one
Uniqueness
The compound 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable molecule in scientific research.
Propriétés
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O3/c1-19(2,26-14-7-5-13(21)6-8-14)18(24)23-11-9-15(12-23)25-17-16(20)4-3-10-22-17/h3-8,10,15H,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXCRNKKABOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)

![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)

![1'-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2713808.png)
![(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2713810.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2713812.png)
![methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate](/img/structure/B2713815.png)


![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2713820.png)


